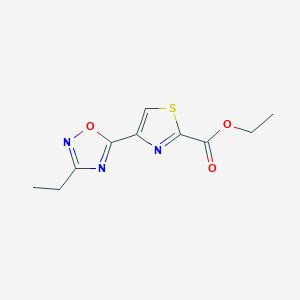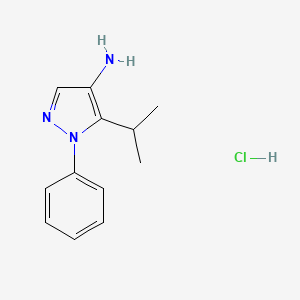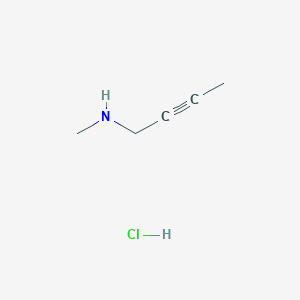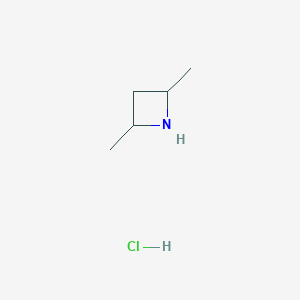![molecular formula C16H21NO B1383382 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one CAS No. 1486520-08-4](/img/structure/B1383382.png)
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one
Vue d'ensemble
Description
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is a useful research chemical . It is also known as 2-benzyloctahydrocyclohepta[c]pyrrol-4(1H)-one .
Molecular Structure Analysis
The InChI code for 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is1S/C16H21NO/c18-16-9-5-4-8-14-11-17 (12-15 (14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of 2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one is 243.35 . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Reactions :
- Abe et al. (1990) explored the synthesis and reactions of related cyclohepta[b]pyrroles, leading to novel compounds with potential applications in various fields of chemistry (Abe, Ishikawa, Hayashi, & Miura, 1990).
Anti-Hepatitis C Virus Agents :
- Kaushik-Basu et al. (2016) reported the discovery of bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one scaffolds as a new chemotype with anti-HCV activity, indicating potential therapeutic applications (Kaushik-Basu et al., 2016).
Catalyzed Alkylation and Benzylation :
- Wiest, Poethig, and Bach (2016) utilized pyrrole as a directing group in Pd(II)-catalyzed ortho-functionalization, suggesting its use in synthetic chemistry for the development of complex molecules (Wiest, Poethig, & Bach, 2016).
Photo-Antiproliferative Activity :
- Spanò et al. (2017) synthesized pyrrolo[c]pyrrolines with potential as photosensitizing agents, demonstrating significant cytotoxic effects upon photoactivation, which could be harnessed for therapeutic purposes (Spanò et al., 2017).
Synthesis of Cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones :
- Abe (1987) worked on the synthesis of cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, expanding the range of heterocyclic compounds available for research and potential applications (Abe, 1987).
Carbon-13 NMR Study :
- Ohnmacht et al. (1983) conducted a detailed study of carbon-13 NMR shifts in related pyrrole derivatives, providing insights important for chemical analysis and identification (Ohnmacht, Draper, Dedinas, Loftus, & Wong, 1983).
Synthetic Photochemistry :
- Tian et al. (1989) explored the synthetic photochemistry of cyclohepta[b]pyrrol-2(1H)-ones, contributing to the understanding of the photochemical behavior of similar compounds (Tian, Mori, Takeshita, Higashi, & Yamaguchi, 1989).
Dopamine D3 Receptor Affinity :
- Boyfield et al. (1997) synthesized pyrrole derivatives with high affinity for the dopamine D3 receptor, indicating potential applications in neuropharmacology (Boyfield et al., 1997).
Synthesis of Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives :
- Yarmolchuk et al. (2011) developed practical syntheses of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, proposing them as a scaffold for compound libraries in drug discovery (Yarmolchuk et al., 2011).
Novel Synthesis Strategies :
- Kharaneko and Bogza (2013) developed a novel method for preparing pyrrolo[3,4-d][1,2]diazepines, expanding the toolkit for synthesizing heterocyclic compounds (Kharaneko & Bogza, 2013).
Safety and Hazards
The compound has been classified with the signal word “Danger”. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16-9-5-4-8-14-11-17(12-15(14)16)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMTUHDOBCRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2CN(CC2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1383299.png)


![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)



![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)


![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)


